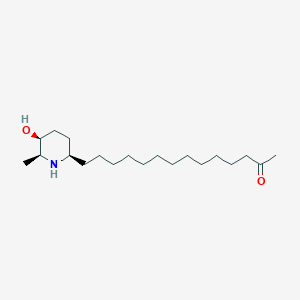
Spectaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spectaline is a natural product found in Cassia leptophylla with data available.
Aplicaciones Científicas De Investigación
Biological Activities
-
Antiparasitic Effects :
- Trypanosoma brucei : Spectaline and its isoform, iso-6-spectaline, have shown promising results against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. Studies indicate that these compounds induce cell death in the parasite through mechanisms involving autophagy and apoptosis. Notably, they do not exhibit toxicity towards mammalian cells, making them potential candidates for drug development against human African trypanosomiasis (HAT) .
-
Mechanisms of Action :
- Autophagy and Apoptosis : Research has demonstrated that treatment with this compound leads to significant morphological changes in trypanosomes, including mitochondrial swelling and the formation of autophagosomes. These alterations suggest a shift in cellular metabolism towards programmed cell death pathways .
- Mitochondrial Membrane Potential : Flow cytometry analysis revealed that this compound treatment results in a marked decrease in mitochondrial membrane potential, indicating depolarization and subsequent cell death .
Case Studies
Trypanosome Cell Death Mechanisms
- Early Apoptosis Indicators : In treated trypanosomes, early signs of apoptosis were observed, including phosphatidylserine exposure and caspase activation. However, DNA fragmentation typical of late apoptosis was not detected, suggesting a unique apoptotic pathway .
- Caspase Activity : The increase in caspase-3/7 positive cells following treatment indicates that this compound may activate apoptotic pathways selectively within the parasite without affecting host cells .
Propiedades
Fórmula molecular |
C20H39NO2 |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one |
InChI |
InChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19+,20-/m0/s1 |
Clave InChI |
SMOKZFNZPZHGMX-ZCNNSNEGSA-N |
SMILES |
CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |
SMILES isomérico |
C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCCCC(=O)C)O |
SMILES canónico |
CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |
Sinónimos |
spectaline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















